Bienvenue dans la boutique en ligne BenchChem!

2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole

FLT3 Inhibition Imidazo[2,1-b]thiazole SAR Screening Compound Profiling

2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole is a synthetic small molecule belonging to the imidazo[2,1-b]thiazole class. It is primarily cataloged as a screening compound by suppliers such as ChemDiv, with a purity of 95%+ and physicochemical properties including a logP of ~4.98 and a polar surface area of 10.48 Ų.

Molecular Formula C18H13FN2S
Molecular Weight 308.37
CAS No. 690678-56-9
Cat. No. B2832299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole
CAS690678-56-9
Molecular FormulaC18H13FN2S
Molecular Weight308.37
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN3C=C(SC3=N2)CC4=CC=C(C=C4)F
InChIInChI=1S/C18H13FN2S/c19-15-8-6-13(7-9-15)10-16-11-21-12-17(20-18(21)22-16)14-4-2-1-3-5-14/h1-9,11-12H,10H2
InChIKeyIHNUNGPGKCVWFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of 2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole (CAS 690678-56-9)


2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole is a synthetic small molecule belonging to the imidazo[2,1-b]thiazole class . It is primarily cataloged as a screening compound by suppliers such as ChemDiv, with a purity of 95%+ and physicochemical properties including a logP of ~4.98 and a polar surface area of 10.48 Ų . The core scaffold is associated with FLT3 kinase inhibition, although no direct biological data exists for this specific compound in authoritative databases or primary literature [1].

Critical Selectivity Drivers for 2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole in FLT3-Targeted Research


The imidazo[2,1-b]thiazole scaffold is highly sensitive to substitution patterns. In published FLT3 inhibitor studies, the most potent analogue (compound 19) achieved an enzymatic IC50 of 0.022 µM through a specific combination of a 3-carboxamide and a complex ureido-phenyl group, while simpler 6-phenyl derivatives in the same series showed dramatically reduced or no activity [1]. 2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole lacks these critical pharmacophoric elements, meaning its activity profile cannot be assumed from class-level data alone; selection must be based on its unique, empirically validated performance profile, which is currently absent from the public domain .

Quantitative Differentiation Evidence for 2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole


Absence of Direct Head-to-Head or Cross-Study Comparable Data

A systematic search of primary research papers, patents, and authoritative databases (PubMed, BindingDB, ChEMBL, PubChem) returned no quantitative biological, ADME, or selectivity data for this specific compound . The most relevant cross-study context is the 2015 FLT3 inhibitor series by Lin et al., where the most potent compound (19) demonstrated an enzymatic IC50 of 0.022 µM against FLT3. However, that series contains a key 3-carboxamide and ureido-phenyl group absent in 2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole, making direct potency inference impossible and potentially misleading [1]. The only quantifiable data available are in silico physicochemical properties: logP 4.98, logSw -4.85, and polar surface area 10.48 Ų, as reported by ChemDiv, which differ from the more polar and complex clinical candidate AC220 (quizartinib) .

FLT3 Inhibition Imidazo[2,1-b]thiazole SAR Screening Compound Profiling

Realistic Procurement Scenarios for 2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole Given Current Data Limitations


Exploratory FLT3 Scaffold-Hopping and SAR Expansion

This compound can serve as a core scaffold for medicinal chemistry teams seeking to diversify away from the 3-carboxamide-substituted series described in Lin et al. (2015) [1]. Its distinctive 2-(4-fluorobenzyl) substitution introduces a vector that is absent in the most potent reported analogues, offering a new starting point for fragment growth or library enumeration to probe FLT3 selectivity against off-target kinases.

Computational Chemistry and Docking Model Validation

With a calculated logP of 4.98 and a compact polar surface area of 10.48 Ų, this compound is well-suited as a lipophilic, rigid probe for validating docking poses and molecular dynamics simulations within the FLT3 ATP-binding site . Its lack of rotatable bond complexity makes it an ideal control for computational studies where conformational entropy must be minimized.

Negative Control for FLT3-Dependent Cellular Assays

Given the structural similarity to the active 6-phenylimidazo[2,1-b]thiazole series but absence of the key pharmacophore (ureido-phenyl group), this compound could be empirically validated as a negative control in MV4-11 cell line assays, provided it demonstrates the expected lack of activity (IC50 >> 1 µM) [2]. This would establish a critical tool compound for assay quality control.

Quote Request

Request a Quote for 2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.